4-benzyl-N-(thiophen-2-ylmethylidene)piperazin-1-amine
CAS No.:
Cat. No.: VC11485789
Molecular Formula: C16H19N3S
Molecular Weight: 285.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H19N3S |
|---|---|
| Molecular Weight | 285.4 g/mol |
| IUPAC Name | N-(4-benzylpiperazin-1-yl)-1-thiophen-2-ylmethanimine |
| Standard InChI | InChI=1S/C16H19N3S/c1-2-5-15(6-3-1)14-18-8-10-19(11-9-18)17-13-16-7-4-12-20-16/h1-7,12-13H,8-11,14H2 |
| Standard InChI Key | YVWDYPMRNJTENU-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CC2=CC=CC=C2)N=CC3=CC=CS3 |
| Canonical SMILES | C1CN(CCN1CC2=CC=CC=C2)N=CC3=CC=CS3 |
Introduction
4-Benzyl-N-(thiophen-2-ylmethylidene)piperazin-1-amine is a compound that combines a benzyl group with a thiophen-2-ylmethylidene moiety attached to a piperazine ring. This compound is of interest in various chemical and biological studies due to its unique structure, which may confer specific pharmacological properties.
Synthesis and Preparation
The synthesis of 4-benzyl-N-(thiophen-2-ylmethylidene)piperazin-1-amine typically involves the condensation of a benzylpiperazine derivative with thiophene-2-carbaldehyde. This reaction is often carried out under mild conditions, such as in the presence of a base like sodium hydroxide or triethylamine, to facilitate the formation of the imine bond.
Synthesis Steps:
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Starting Materials: Benzylpiperazine and thiophene-2-carbaldehyde.
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Reaction Conditions: The reaction is typically performed in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
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Purification: The product can be purified using techniques such as recrystallization or column chromatography.
Biological Activity
While specific biological activity data for 4-benzyl-N-(thiophen-2-ylmethylidene)piperazin-1-amine is limited, compounds with similar structures have shown potential in various biological assays. For instance, piperazine derivatives are known to interact with enzymes and receptors, influencing neurotransmitter activity and potentially serving as leads for neurological disorders .
Potential Applications:
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Neurological Disorders: Given the structural similarity to compounds that interact with muscarinic receptors or inhibit cholinesterases, this compound might exhibit neuroactive properties .
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Cancer Research: The presence of aromatic rings and the potential for π-π stacking interactions could be relevant in studies related to protein-ligand interactions or DNA binding.
Research Findings and Future Directions
Research on compounds like 4-benzyl-N-(thiophen-2-ylmethylidene)piperazin-1-amine is ongoing, with a focus on understanding their pharmacological profiles and potential therapeutic applications. Future studies should aim to explore its biological activity through in vitro and in vivo assays to determine its efficacy and safety.
Future Research Directions:
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Biological Assays: Conduct thorough biological evaluations to assess potential neuroprotective, anticancer, or other therapeutic effects.
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Structural Modifications: Explore structural analogs to optimize biological activity and pharmacokinetic properties.
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Toxicity Studies: Perform comprehensive toxicity assessments to ensure safety for potential therapeutic use.
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